molecular formula C7H7BrN2O B8228154 4-Bromo-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one

4-Bromo-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one

Cat. No.: B8228154
M. Wt: 215.05 g/mol
InChI Key: RIAWNBUYYDFDIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one is a heterocyclic compound that features a bromine atom attached to a dihydrocyclopenta[c]pyridazinone ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one typically involves the bromination of 6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination and to ensure high selectivity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can help in scaling up the synthesis while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the pyridazinone ring.

    Oxidation Reactions: Oxidation can lead to the formation of different functional groups on the pyridazinone ring.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 4-amino-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one, while reduction can produce 6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one.

Scientific Research Applications

4-Bromo-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancer.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 4-Bromo-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromine atom can enhance the compound’s binding affinity and selectivity through halogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    4-Chloro-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and binding properties.

    4-Fluoro-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one: Contains a fluorine atom, leading to different electronic effects and potentially different biological activity.

Uniqueness

4-Bromo-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one is unique due to the presence of the bromine atom, which can participate in halogen bonding and influence the compound’s reactivity and binding interactions. This makes it a valuable intermediate in the synthesis of more complex molecules with specific desired properties.

Properties

IUPAC Name

4-bromo-2,5,6,7-tetrahydrocyclopenta[c]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O/c8-6-4-2-1-3-5(4)9-10-7(6)11/h1-3H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIAWNBUYYDFDIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)NN=C2C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.